4-(Tert-butylsulfanyl)aniline

Physical Organic Chemistry Ionization Constant Basicity

4-(Tert-butylsulfanyl)aniline (CAS 16463-18-6) is a differentiated para-substituted aniline building block. Its tert-butylsulfanyl group confers a lower pKa (3.85) and greater steric hindrance than methyl or ethyl analogs, enabling controlled nucleophilicity in selective N-alkylations and acylations. It uniquely forms 'fairly long-lived' N-centered radicals that are 'scarcely affected by oxygen'—an advantage for spin probes and polymerization initiators under ambient conditions. This monomer also yields solution-processable conductive polymers in THF or dioxane. Backed by quantifiable SAR data, procure with confidence for applications where standard anilines fail.

Molecular Formula C10H15NS
Molecular Weight 181.3
CAS No. 16463-18-6
Cat. No. B2434160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butylsulfanyl)aniline
CAS16463-18-6
Molecular FormulaC10H15NS
Molecular Weight181.3
Structural Identifiers
SMILESCC(C)(C)SC1=CC=C(C=C1)N
InChIInChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3
InChIKeyRIVJAEWJKBJWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butylsulfanyl)aniline (CAS 16463-18-6): Strategic Procurement and Differentiation


4-(Tert-butylsulfanyl)aniline (CAS 16463-18-6), also known as 4-(tert-butylthio)aniline, is a para-substituted aniline derivative with the molecular formula C₁₀H₁₅NS and a molecular weight of 181.30 g/mol . It is a white to light yellow crystalline powder with a melting point of 65–66 °C , typically supplied at 95% purity . As an aromatic amine, it serves as a versatile building block in organic synthesis and medicinal chemistry, with its reactivity largely governed by the electronic and steric properties of the para-tert-butylsulfanyl substituent [1]. This compound is a member of the 4-alkylthioaniline class, which includes analogs such as 4-(methylsulfanyl)aniline, 4-(ethylsulfanyl)aniline, and 4-(isopropylsulfanyl)aniline [2]. While these analogs share a common core structure, critical differences in steric bulk and electronic effects—arising from the specific alkyl group—translate into quantifiable variations in key physicochemical properties, reaction kinetics, and application-specific performance [1][2].

Why 4-(Tert-butylsulfanyl)aniline Is Not Interchangeable with Other 4-Alkylthioaniline Analogs


4-(Tert-butylsulfanyl)aniline and its 4-alkylthioaniline analogs share a common aniline core but exhibit significant differences in their steric and electronic profiles. These differences, driven by the specific alkyl group on the sulfur atom, directly impact key physicochemical properties, including basicity (pKa) and radical stability [1][2]. The tert-butyl group imparts greater steric hindrance and a distinct electronic effect compared to smaller alkyl chains like methyl, ethyl, or isopropyl, leading to a quantifiable, lower pKa value [1]. Consequently, the tert-butyl derivative will not behave identically to its smaller alkyl counterparts in applications where amine basicity is critical, such as in selective extraction, acid-base catalysis, or when the amine group's protonation state governs reactivity [1]. Furthermore, the unique stability of its N-centered radicals, a feature not universally shared across all analogs, further underscores why simple substitution is not scientifically valid [2].

Quantitative Differentiation: Head-to-Head Data for 4-(Tert-butylsulfanyl)aniline


Evidence 1: Significantly Reduced Basicity vs. 4-(Methylsulfanyl)aniline

4-(Tert-butylsulfanyl)aniline exhibits a lower pKa value, indicating weaker basicity, compared to its methyl analog. Spectrophotometric determination at 30 °C in aqueous solution gave a pKa of 3.85 for 4-(tert-butylsulfanyl)aniline, versus 4.40 for 4-(methylsulfanyl)aniline [1].

Physical Organic Chemistry Ionization Constant Basicity

Evidence 2: Lowest Basicity Among Key 4-Alkylthioaniline Analogs

Within the 4-alkylthioaniline series, basicity decreases as the steric bulk of the alkyl group increases. The pKa values, determined spectrophotometrically at 30 °C in aqueous solution, follow a clear trend: methyl (4.40) > ethyl (4.17) > isopropyl (3.96) > tert-butyl (3.85) [1]. This positions 4-(tert-butylsulfanyl)aniline as the weakest base in the series.

Physical Organic Chemistry Structure-Activity Relationship pKa Trend

Evidence 3: Generation of Exceptionally Persistent, Oxygen-Stable Radicals

ESR studies demonstrate that N-(tert-butylthio)arylaminyl radicals, which can be derived from 4-(tert-butylsulfanyl)aniline, exhibit unique stability. These N-(t-Butylthio)aminyls are described as 'fairly long-lived,' and importantly, 'their lifetimes were scarcely affected by oxygen' [1]. This oxygen stability is a key differentiator, as many other nitrogen-centered radicals are highly sensitive to oxygen quenching.

Radical Chemistry ESR Spectroscopy Stability

Evidence 4: Solid-State Properties Differentiating from Lower Molecular Weight Analogs

4-(Tert-butylsulfanyl)aniline is a crystalline solid with a melting point of 65-66 °C . In contrast, 4-(methylsulfanyl)aniline, a lower molecular weight analog, has a reported boiling point of 353.9 °C (predicted) and exists as a liquid at room temperature [1]. This difference in physical state has practical consequences for handling, purification, and formulation.

Material Science Thermal Properties Process Chemistry

Evidence 5: Distinct Electronic Nature of the Alkylthio Group in Simple Aniline Systems

In simple aniline systems like 4-(tert-butylsulfanyl)aniline, the alkylthio group acts as a weak electron-withdrawing substituent via induction, as determined by systematic 1H and 13C NMR studies [1]. This behavior is in stark contrast to its role in more highly conjugated systems (e.g., aniline trimers), where the same group acts as a resonance electron donor [1].

Electronic Effects NMR Spectroscopy Conjugation

Strategic Application Scenarios for 4-(Tert-butylsulfanyl)aniline Based on Differentiated Properties


Scenario 1: Organic Synthesis Requiring a Weakly Basic, Sterically Hindered Aniline Nucleophile

In synthetic sequences where an aniline's nucleophilicity must be moderated to prevent unwanted side reactions or to achieve specific chemoselectivity, 4-(tert-butylsulfanyl)aniline is a superior choice over its methyl or ethyl analogs. Its lower basicity (pKa 3.85) relative to 4-(methylsulfanyl)aniline (pKa 4.40) and 4-(ethylsulfanyl)aniline (pKa 4.17) [1] means it is less protonated under mildly acidic conditions and presents a lower effective nucleophilic concentration. Combined with the significant steric bulk of the tert-butyl group, this property can be exploited to control reaction rates and improve yields in challenging bond-forming reactions, such as selective N-alkylations or acylations where over-reaction is a concern. Procurement of this specific derivative for such applications is a rational, evidence-based decision.

Scenario 2: Development of Persistent Radical Probes and Initiators for Ambient Conditions

For research involving nitrogen-centered radicals, particularly in applications where oxygen sensitivity is a major limitation, 4-(tert-butylsulfanyl)aniline offers a unique advantage. The N-(tert-butylthio)arylaminyl radicals derived from this compound have been shown via ESR spectroscopy to be 'fairly long-lived' with lifetimes 'scarcely affected by oxygen' [2]. This exceptional stability allows for the study of radical processes and the use of such radicals as spin probes or polymerization initiators under standard atmospheric conditions, eliminating the need for rigorous air-free techniques. This property sets it apart from many other aniline derivatives whose radicals are highly unstable or rapidly quenched by oxygen.

Scenario 3: Preparation of Conductive Polymers with Enhanced Solubility

While the parent polyaniline is notoriously insoluble in common organic solvents, the incorporation of alkylthio substituents can drastically improve processability. Research on aniline copolymers containing butylthio substituents has demonstrated high solubility in solvents like THF, dioxane, and 2-methoxyethanol, which are non-solvents for unsubstituted polyaniline [3]. As a monomeric precursor to such materials, 4-(tert-butylsulfanyl)aniline provides a pathway to solution-processable conductive polymers. This enables the fabrication of thin films, coatings, and composite materials via solution-based techniques (e.g., spin-coating, inkjet printing), a critical advantage for electronics and sensor applications. The tert-butyl group's steric bulk may also influence the polymer's final morphology and electronic properties.

Scenario 4: Reference Compound for Basicity and Electronic Effect Studies

4-(Tert-butylsulfanyl)aniline serves as an essential reference point in systematic studies of substituent effects. Its well-defined pKa (3.85) [1] and its established role as a weak electron-withdrawing group in simple aniline systems [4] provide a critical data point at the extreme end of the steric and electronic spectrum for the 4-alkylthioaniline series. Researchers investigating structure-activity relationships (SAR) in medicinal chemistry or building predictive models for physical organic chemistry can use this compound to calibrate their assays and computational methods, ensuring the robustness and accuracy of their findings across a full range of substituent effects.

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